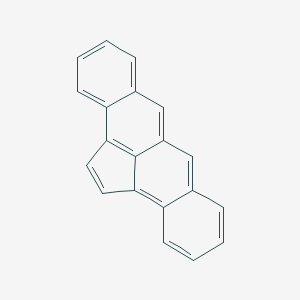

Cyclopenta(fg)naphthacene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

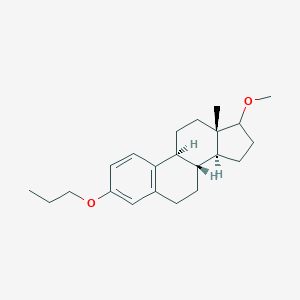

Cyclopenta(fg)naphthacene (CPN) is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in the field of organic chemistry due to its unique structural and electronic properties. It is composed of five fused rings and has a planar, rigid structure that makes it an ideal candidate for various applications in materials science and electronics.

Mechanism Of Action

The mechanism of action of Cyclopenta(fg)naphthacene is not well understood, but it is believed to interact with DNA and cause DNA damage, leading to cell death. Cyclopenta(fg)naphthacene has also been shown to induce oxidative stress and inflammation in cells.

Biochemical And Physiological Effects

Cyclopenta(fg)naphthacene has been found to exhibit cytotoxicity in various cell lines, including lung cancer cells, breast cancer cells, and leukemia cells. It has also been shown to induce apoptosis and inhibit cell proliferation. In addition, Cyclopenta(fg)naphthacene has been found to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

One advantage of Cyclopenta(fg)naphthacene is its high stability and low reactivity, which makes it easy to handle in laboratory experiments. However, its low solubility and tendency to form aggregates can make it difficult to work with in certain applications.

Future Directions

1. Development of new Cyclopenta(fg)naphthacene derivatives with improved electronic and photophysical properties for use in organic electronics.

2. Investigation of the mechanism of action of Cyclopenta(fg)naphthacene and its potential as an anticancer agent.

3. Study of the biocompatibility and toxicity of Cyclopenta(fg)naphthacene in vivo for potential biomedical applications.

4. Exploration of Cyclopenta(fg)naphthacene as a potential catalyst in organic reactions.

5. Investigation of the self-assembly behavior of Cyclopenta(fg)naphthacene for the development of new materials with unique properties.

Synthesis Methods

Cyclopenta(fg)naphthacene can be synthesized through several methods, including the Diels-Alder reaction, Friedel-Crafts reaction, and the Pd-catalyzed cross-coupling reaction. The Diels-Alder reaction is the most commonly used method for Cyclopenta(fg)naphthacene synthesis, which involves the reaction between a cyclopentadiene and a naphthalene derivative in the presence of a dienophile.

Scientific Research Applications

Cyclopenta(fg)naphthacene has been extensively studied for its potential applications in organic electronics, such as organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and solar cells. Its unique electronic properties, such as high electron mobility and low energy bandgap, make it a promising candidate for these applications.

properties

CAS RN |

19770-52-6 |

|---|---|

Product Name |

Cyclopenta(fg)naphthacene |

Molecular Formula |

C20H12 |

Molecular Weight |

252.3 g/mol |

IUPAC Name |

pentacyclo[10.7.1.03,8.09,20.013,18]icosa-1(19),2,4,6,8,10,12(20),13,15,17-decaene |

InChI |

InChI=1S/C20H12/c1-3-7-16-13(5-1)11-15-12-14-6-2-4-8-17(14)19-10-9-18(16)20(15)19/h1-12H |

InChI Key |

QTCRJMWMGZQPMN-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C3=C4C(=C5C=CC=CC5=CC4=CC2=C1)C=C3 |

Canonical SMILES |

C1=CC=C2C3=C4C(=C5C=CC=CC5=CC4=CC2=C1)C=C3 |

Other CAS RN |

19770-52-6 |

synonyms |

BENZ(D)ACEANTHRYLENE |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B22468.png)

![(S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid](/img/structure/B22480.png)

![5,5'-Diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexayl hexaacetate](/img/structure/B22482.png)

![1,1'-[Isobutylidenebis(oxy)]bis[2-ethylhexane]](/img/structure/B22488.png)